molecular formula C8H11FN4O3S B2498169 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride CAS No. 2411194-58-4

4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride

Cat. No. B2498169
CAS RN: 2411194-58-4
M. Wt: 262.26
InChI Key: ROXWDDBAGDXHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride, also known as IPCF, is a chemical compound used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes involved in a variety of biological processes. IPCF is commonly used in biochemical and physiological studies to investigate the functions of serine proteases and their inhibitors.

Mechanism of Action

4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride acts as a potent inhibitor of serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, leading to a loss of proteolytic activity. 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride is particularly effective against trypsin-like serine proteases, which are involved in a variety of biological processes, including blood coagulation, fibrinolysis, and inflammation.
Biochemical and Physiological Effects:
4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride has a number of biochemical and physiological effects, depending on the specific serine protease that it targets. In general, 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride inhibits the activity of serine proteases involved in blood coagulation and fibrinolysis, leading to a decrease in clot formation and an increase in fibrinolysis. 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride also inhibits the activity of serine proteases involved in inflammation and immune responses, leading to a decrease in the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride is its potent and specific inhibition of serine proteases, which makes it a valuable tool for studying the functions of these enzymes in various biological processes. However, 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride has some limitations in lab experiments, including its irreversibility and potential toxicity. In addition, 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride may not be effective against all serine proteases, and its effects may be influenced by factors such as pH and temperature.

Future Directions

There are a number of future directions for research on 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride and serine protease inhibitors in general. One area of interest is the development of novel serine protease inhibitors with improved potency and specificity. Another area of interest is the investigation of the role of serine proteases and their inhibitors in various diseases, such as cancer and cardiovascular disease. Finally, there is interest in the development of serine protease inhibitors as therapeutic agents for the treatment of these diseases.

Synthesis Methods

4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 1,2-diaminocyclohexane with phosgene to form a carbamoyl chloride intermediate. This intermediate is then reacted with imidazole to form the imidazole carbamoyl chloride. Finally, the imidazole carbamoyl chloride is reacted with piperazine-1-sulfonyl fluoride to form 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride.

Scientific Research Applications

4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride is widely used in scientific research as a tool to investigate the role of serine proteases in various biological processes. It is particularly useful in studying the mechanisms of blood coagulation and fibrinolysis, as well as the regulation of inflammation and immune responses. 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride is also used in drug discovery and development, as serine protease inhibitors have potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and inflammatory disorders.

properties

IUPAC Name

4-(1H-imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN4O3S/c9-17(15,16)13-5-3-12(4-6-13)8(14)7-10-1-2-11-7/h1-2H,3-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXWDDBAGDXHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=NC=CN2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.